molecular formula C7H4BrN3O2 B3046551 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1257851-79-8

4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B3046551
CAS No.: 1257851-79-8
M. Wt: 242.03
InChI Key: GJTZRAMZDFKZCN-UHFFFAOYSA-N
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Description

4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a high-value heterocyclic building block extensively utilized in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in the design of biologically active molecules, and is functionally diversified at the 4- and 6- positions by bromo and carboxylic acid groups, respectively . Its primary research value lies in the development of novel therapeutic agents, particularly as a key intermediate for the synthesis of potent kinase inhibitors. Researchers have identified derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold as highly effective ATP-competitive inhibitors of p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase whose overexpression is strongly associated with the proliferation and metastasis of various human cancers, including breast, pancreatic, and gastric cancers . The bromo substituent on this core structure serves as a crucial handle for further synthetic modification via cross-coupling reactions, allowing for the introduction of diverse substituents that fine-tune inhibitory potency and selectivity. Meanwhile, the carboxylic acid group enables the formation of amide bonds or salts, facilitating further derivatization to optimize drug-like properties . Beyond oncology research, this chemical scaffold shows significant promise in antibacterial development. Recent studies have explored novel 4-substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the bacterial cell division protein FtsZ, a promising target for combating drug-resistant bacterial strains . The versatility of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid as a synthetic intermediate makes it a critical reagent for constructing targeted compound libraries in high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic profiles. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTZRAMZDFKZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744868
Record name 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257851-79-8
Record name 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Preparation Methods

Bromination of Pyrrolopyrimidine Precursors

A common route involves brominating preformed pyrrolo[2,3-d]pyrimidine derivatives. For example, 4-oxo-5-cyanopyrrolo[2,3-d]pyrimidine undergoes electrophilic bromination at position 6 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 6-bromo-4-oxo-5-cyanopyrrolo[2,3-d]pyrimidine. Subsequent hydrolysis of the nitrile group to a carboxylic acid via acidic or basic conditions (e.g., HCl/H₂O or NaOH/H₂O₂) introduces the 6-carboxylic acid moiety.

Key Reaction Conditions

Step Reagents/Conditions Yield Reference
Bromination NBS, DMF, 0°C 65–72%
Hydrolysis 6M HCl, reflux 85%

Cyclization of Halogenated Pyrimidines

An alternative route starts with 5-bromo-2,4-dichloropyrimidine , which undergoes Cu-catalyzed coupling with cyclopentylamine to form a 7-cyclopentyl intermediate. Cyclization with ethyl acetoacetate in ethanol under reflux constructs the pyrrolo[2,3-d]pyrimidine core, followed by bromine retention at position 4 and carboxylation at position 6 via oxidation.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups to halogenated intermediates. For instance, 4-bromo-6-iodopyrrolo[2,3-d]pyrimidine reacts with phenylboronic acid in tetrahydrofuran (THF)/ethanol (3:1) using Pd(PPh₃)₄ and Na₂CO₃, achieving 45–60% yields. The carboxylic acid group is introduced beforehand via hydrolysis of a methyl ester or nitrile.

Optimized Conditions

Catalyst Base Solvent Temperature Yield
Pd(PPh₃)₄ Na₂CO₃ THF/EtOH 80°C 58%

Sonogashira Coupling

Alkynylation at position 5 is achieved via Sonogashira coupling. For example, 4-bromo-6-iodopyrrolo[2,3-d]pyrimidine reacts with phenylacetylene using PdCl₂(PPh₃)₂ and CuI in triethylamine, yielding 5-alkynyl derivatives. Post-functionalization oxidizes terminal alkynes to carboxylic acids using RuCl₃/NaIO₄.

Michael Addition-Based Synthesis

Core Assembly via Michael Addition

The pyrrolo[2,3-d]pyrimidine scaffold is constructed through a Michael addition between 2,4-diaminopyrimidine and α,β-unsaturated carbonyl compounds. For example, reacting 2,4-diaminopyrimidine with ethyl acrylate in ethanol under basic conditions forms the pyrrole ring, with subsequent bromination at position 4 using POBr₃. Carboxylation at position 6 is achieved via ester hydrolysis with LiOH.

Critical Parameters

  • Base : K₂CO₃ or DBU (1,8-diazabicycloundec-7-ene)
  • Temperature : 60–80°C
  • Yield : 40–55%

Industrial-Scale Production

Continuous Flow Bromination

Large-scale synthesis employs continuous flow reactors for bromination to enhance safety and efficiency. A mixture of pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and liquid bromine in acetic acid is pumped through a heated reactor (70°C), achieving 90% conversion with minimal by-products.

Crystallization Purification

Crude product is purified via recrystallization from ethanol/water (7:3), yielding pharmaceutical-grade material (>99% purity).

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
Halogenation-Cyclization High regioselectivity Multi-step synthesis Lab-scale
Suzuki Coupling Modular substituent introduction Requires pre-functionalized intermediates Pilot-scale
Michael Addition Rapid core assembly Moderate yields Industrial-scale

Emerging Techniques

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a photocatalyst and NBS as the bromine source achieves 78% yield under mild conditions (room temperature, 12 h). This method reduces energy consumption and improves atom economy.

Enzymatic Carboxylation

Carboxylase enzymes (e.g., hydroxynitrile lyases) catalyze the conversion of nitriles to carboxylic acids in aqueous buffers at pH 7.0, offering an eco-friendly alternative to harsh hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling partners such as boronic acids. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to their active sites, thereby blocking their activity. This interaction can lead to the modulation of signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituents. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Source
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid C₇H₄BrN₃O₂ 242.03 Br (C4), COOH (C6) Intermediate; limited stability in acidic conditions
7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid C₇H₅N₃O₂ 163.13 COOH (C6) pKa ≈ 3.02; hydrolyzes to pyrimidinones
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid C₈H₆ClN₃O₂ 211.61 Cl (C4), CH₃ (N7), COOH (C6) Enhanced lipophilicity due to methyl group
Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate C₁₃H₁₂ClN₃O₄S 341.77 Cl (C4), ester (C6), PhSO₂ (N7) Ester derivative; improved membrane permeability
5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) C₁₂H₁₀N₄O₃S 290.30 Thiophene-CF₂COOH (C6) Antitumor activity; IC₅₀ values < 1 μM
Key Observations:
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance binding affinity in kinase inhibitors compared to chlorine .
  • Carboxylic Acid vs. Ester/Amide : The free carboxylic acid group (as in the target compound) improves water solubility but may limit bioavailability due to ionization at physiological pH. Ester or amide derivatives (e.g., ) are often prodrugs with better absorption .

Stability and Reactivity

  • The parent compound (7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid) hydrolyzes rapidly under acidic conditions to form pyrimidinones .
  • Bromine’s electron-withdrawing effect may stabilize the pyrrolo[2,3-d]pyrimidine ring against nucleophilic attack compared to chlorine or methyl substituents.

Biological Activity

4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS Number: 125127-49-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antibacterial properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can be represented as follows:

  • Molecular Formula : C7_7H4_4BrN3_3O2_2
  • Molecular Weight : 242.03 g/mol
  • SMILES Notation : C1=C(NC2=C1C(=NC=N2)Br)C(=O)O

This compound features a pyrrolo-pyrimidine core, which is known for its ability to interact with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. Research indicates that these compounds can inhibit key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS), which are pivotal in inflammatory pathways.

Case Study: COX Inhibition

A study evaluated the inhibitory effects of several pyrimidine derivatives on COX enzymes. The results indicated that 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exhibited significant COX-2 inhibition with an IC50_{50} value comparable to that of standard anti-inflammatory drugs like celecoxib. The findings are summarized in Table 1.

CompoundCOX-2 IC50_{50} (μmol)
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid0.04 ± 0.01
Celecoxib0.04 ± 0.01

Anticancer Activity

The anticancer properties of this compound have been explored in various tumor models. The mechanism involves the inhibition of de novo purine biosynthesis through the targeting of GARFTase, an enzyme critical for nucleotide synthesis.

Case Study: Tumor Cell Proliferation

In a study focused on tumor cell lines, compounds similar to 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid demonstrated selective transport into cancer cells via folate receptors, leading to significant reductions in cell proliferation.

CompoundTumor Cell LineInhibition (%)
4-Bromo derivativeKB cells~60%
Control (no treatment)--

Antibacterial Activity

Preliminary investigations into the antibacterial efficacy of 4-bromo derivatives have shown promising results against various bacterial strains. The mechanism is thought to involve disruption of bacterial DNA synthesis.

Case Study: Antibacterial Screening

A screening assay tested several pyrimidine derivatives against common bacterial pathogens. The results indicated that 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exhibited notable antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus5
Escherichia coli10

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is heavily influenced by their structural features. Modifications at specific positions on the pyrimidine ring can enhance or diminish their pharmacological effects. For instance, the presence of electron-withdrawing groups at certain positions has been correlated with increased potency against COX enzymes and tumor cells.

Key Findings from SAR Studies

  • Substitution Effects : Electron-withdrawing groups enhance anti-inflammatory activity.
  • Ring Modifications : Alterations in the pyrrole ring improve selectivity towards tumor cells.
  • Functional Group Variations : Different functional groups can significantly alter the pharmacokinetic properties of these compounds.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid?

The synthesis typically involves bromination of pyrrolo[2,3-d]pyrimidine precursors. For example, bromine can be introduced via electrophilic substitution using reagents like NN-bromosuccinimide (NBS) under controlled conditions. In one protocol, NaH and iodomethane are used to methylate intermediates before bromination . Alternative methods involve coupling brominated anilines to the pyrrolopyrimidine core, as seen in the synthesis of tyrosine kinase inhibitors . Characterization often includes 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regiochemistry and purity .

Q. How is the bromine substituent at the 4-position characterized spectroscopically?

The bromine atom's presence and position are confirmed via 1H^1H-NMR by observing deshielding effects on adjacent protons. For instance, in 4-bromo-7H-pyrrolo[2,3-d]pyrimidine derivatives, the C5 proton resonates as a singlet near δ 6.99–7.41 ppm due to reduced electron density from the electronegative bromine . Mass spectrometry (HRMS) provides molecular ion peaks matching the theoretical mass (e.g., m/zm/z 242.03 for C7H4BrN3O2\text{C}_7\text{H}_4\text{BrN}_3\text{O}_2) .

Q. What role does the bromine atom play in the compound’s reactivity and applications?

The bromine at the 4-position enhances electrophilicity, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate aryl- or heteroaryl-substituted derivatives. This functionalization is critical in medicinal chemistry for developing kinase inhibitors targeting CDK4/6 or tyrosine kinases .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of bromine at the 4-position of pyrrolo[2,3-d]pyrimidine scaffolds?

Q. What strategies address contradictions in reported synthetic yields for 4-bromo-pyrrolopyrimidine derivatives?

Discrepancies in yields (e.g., 56% vs. 88% bromination efficiency) often arise from solvent purity, catalyst loading, or reaction time. Reproducibility can be improved by standardizing anhydrous conditions (e.g., dry DMF or DCM) and monitoring reactions via TLC or HPLC. For instance, method optimization in achieved 88% yield by strictly controlling NaH and iodomethane stoichiometry .

Q. How do electronic and steric effects of substituents influence the biological activity of 4-bromo-pyrrolopyrimidine analogs?

Substituents at C6 (carboxylic acid) and C4 (bromine) modulate interactions with kinase ATP-binding pockets. For example, replacing bromine with smaller halogens (e.g., chlorine) reduces steric hindrance but may lower inhibitory potency. SAR studies on CDK4/6 inhibitors show that bulky C7-cyclopentyl groups enhance selectivity, while the C6-carboxylic acid improves solubility .

Q. What methodologies are recommended for analyzing stability and degradation pathways of 4-bromo-pyrrolopyrimidine derivatives?

Accelerated stability studies under varied pH, temperature, and light exposure can identify degradation products. LC-MS and 1H^1H-NMR track hydrolytic dehalogenation (bromine loss) or decarboxylation. For instance, acidic conditions may hydrolyze the C6-carboxylic acid to amides, as seen in ribociclib intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

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